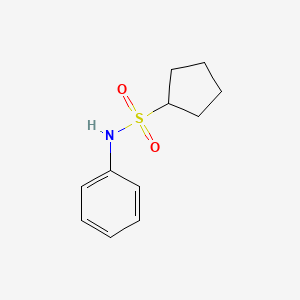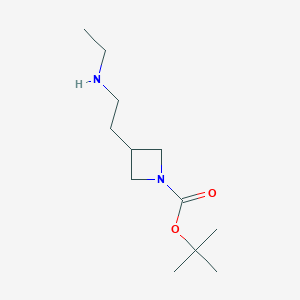![molecular formula C16H16O B13960693 1,2,3,4-Tetramethyldibenzo[b,d]furan CAS No. 138522-90-4](/img/structure/B13960693.png)
1,2,3,4-Tetramethyldibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyldibenzofuran is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a fused ring structure consisting of two benzene rings and one furan ring The presence of four methyl groups at the 1, 2, 3, and 4 positions of the dibenzofuran structure makes 1,2,3,4-tetramethyldibenzofuran unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyldibenzofuran can be synthesized through several methods. One common approach involves the bromination and iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then heated with copper powder or oxidized to yield 1,2,3,4-tetramethyldibenzofuran .
Industrial Production Methods: Industrial production of 1,2,3,4-tetramethyldibenzofuran typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetramethyldibenzofuran undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Friedel-Crafts Acylation: Common reagents include acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used for oxidation reactions.
Major Products:
Scientific Research Applications
1,2,3,4-Tetramethyldibenzofuran has several scientific research applications:
Chemistry: It is used as a model compound to study steric interactions and reaction mechanisms.
Biology and Medicine: While specific biological applications are less documented, dibenzofuran derivatives are known for their biological activities, including anti-tumor and antibacterial properties.
Industry: The compound’s stability and unique structure make it useful in materials science and as a precursor for synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetramethyldibenzofuran involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product . The steric interactions between the methyl groups and other substituents can influence the reaction pathway and product distribution .
Comparison with Similar Compounds
2,3,7,8-Tetramethyldibenzofuran: This compound has a similar structure but with methyl groups at different positions.
Dibenzofuran: The parent compound without any methyl substitutions.
Other Methylated Dibenzofurans: Compounds with varying numbers and positions of methyl groups.
Uniqueness: 1,2,3,4-Tetramethyldibenzofuran is unique due to the specific positioning of its methyl groups, which can significantly influence its chemical reactivity and steric interactions. This makes it a valuable compound for studying the effects of methyl substitution on the properties and reactions of dibenzofurans.
Properties
CAS No. |
138522-90-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1,2,3,4-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-10(2)12(4)16-15(11(9)3)13-7-5-6-8-14(13)17-16/h5-8H,1-4H3 |
InChI Key |
ORMRTWDNPANISK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C)C3=CC=CC=C3O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




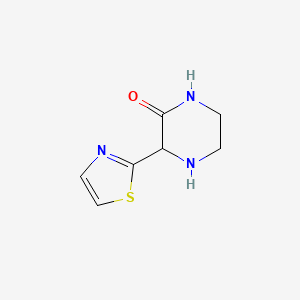
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
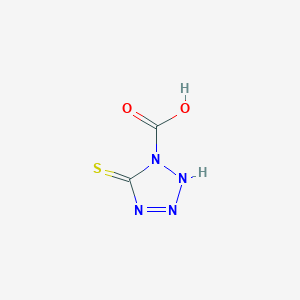
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
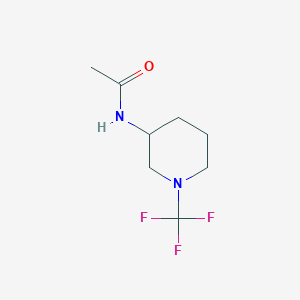

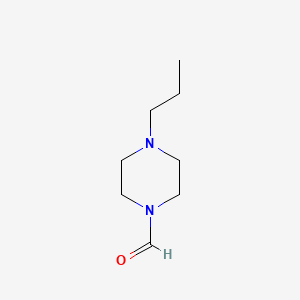
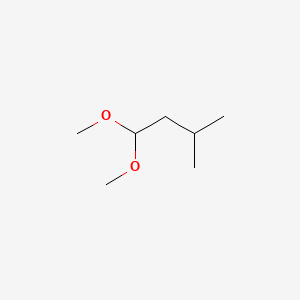
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
